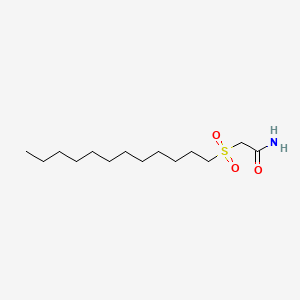

Acetamide, 2-(dodecylsulfonyl)-

Description

Significance of Sulfonamide-Containing Acetamides in Modern Organic Chemistry Research

The combination of sulfonamide and acetamide (B32628) functionalities in a single molecular framework has garnered considerable attention in organic and medicinal chemistry. Sulfonamide derivatives are noted for a wide array of biological activities. nih.govnih.gov When conjugated with acetamide fragments, these molecules have shown potential in various research areas. nih.govnih.gov The acetamide linkage itself is a common feature in many biologically active compounds and provides a stable, neutral backbone that can be readily synthesized and modified. archivepp.com

The synthesis of scaffolds containing both sulfonamide and acetamide groups is an active area of research. researchgate.net These hybrid structures are investigated for their potential to interact with biological targets. For instance, studies have explored sulfonamide-acetamide derivatives as potential enzyme inhibitors. nih.govnih.govresearchgate.netacs.org The development of new synthetic methodologies to create these conjugates, including greener and more efficient techniques, is a continuous focus in the field. archivepp.comresearchgate.net

Broad Academic Relevance of the Dodecylsulfonyl Moiety in Chemical Science

The dodecylsulfonyl group, a key feature of "Acetamide, 2-(dodecylsulfonyl)-", is composed of a twelve-carbon alkyl chain (dodecyl) attached to a sulfonyl group. This long alkyl chain imparts significant hydrophobicity to molecules. The presence of such a lipophilic tail is of great interest in surfactant chemistry and material science. ontosight.ai

Molecules containing a dodecyl chain and a polar head group, such as the sulfonyl group in this case, can exhibit amphiphilic properties. This means they possess both water-repelling (hydrophobic) and water-attracting (hydrophilic) parts. ontosight.ai This dual nature makes them potentially useful in applications that involve the interface between aqueous and non-polar environments, such as in the formation of micelles or as surface-active agents. ontosight.ai The dodecylsulfonyl moiety can be found in various compounds studied for their potential as surfactants or as intermediates in the synthesis of more complex molecules where a long alkyl chain is required. ontosight.ai

Classification and Structural Features within the Context of Amide and Sulfonyl Chemistry

"Acetamide, 2-(dodecylsulfonyl)-" is a multifaceted compound that can be classified based on its distinct functional groups. ontosight.ai

Amide: At its core, the molecule is a derivative of acetamide (CH₃CONH₂). ontosight.aivedantu.com Specifically, it is a primary amide, characterized by the nitrogen atom of the amide group being bonded to two hydrogen atoms. archivepp.com The acetamide portion of the molecule consists of a methyl group attached to a carbonyl group, which is in turn bonded to a nitrogen atom. vedantu.comwikipedia.org

Sulfone: The compound is also classified as a sulfone. A sulfone is a chemical compound containing a sulfonyl functional group (R-S(=O)₂-R') where two carbon atoms are attached to the sulfur. In "Acetamide, 2-(dodecylsulfonyl)-", the sulfonyl group is positioned between the dodecyl chain and the acetyl group of the acetamide.

The structural linkage in "Acetamide, 2-(dodecylsulfonyl)-" involves the sulfonyl group being attached to the second carbon of the acetamide molecule (the α-carbon). ontosight.ai This creates an α-sulfonylated amide. The presence of the electron-withdrawing sulfonyl group adjacent to the carbonyl group can influence the chemical reactivity of the α-carbon and the amide itself.

Physicochemical Properties of Acetamide, 2-(dodecylsulfonyl)-

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₄H₂₉NO₃S | ontosight.ai |

| Molecular Weight | ~305.44 g/mol | ontosight.ai |

| Monoisotopic Mass | 291.186815 g/mol | epa.gov |

| Appearance | Crystalline solid at room temperature | ontosight.ai |

| Melting Point | 120-125°C | ontosight.ai |

| Solubility | Moderately soluble in water; highly soluble in organic solvents like ethanol (B145695) and acetone. | ontosight.ai |

| CAS Number | 65776-62-7 | epa.gov |

A general synthesis route for this compound involves the reaction of dodecylsulfonyl chloride with acetamide in the presence of a base like pyridine (B92270) or triethylamine. ontosight.ai Research indicates that it has been used as an intermediate in the synthesis of other chemical compounds. ontosight.ai

Structure

3D Structure

Properties

CAS No. |

65776-62-7 |

|---|---|

Molecular Formula |

C14H29NO3S |

Molecular Weight |

291.45 g/mol |

IUPAC Name |

2-dodecylsulfonylacetamide |

InChI |

InChI=1S/C14H29NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-19(17,18)13-14(15)16/h2-13H2,1H3,(H2,15,16) |

InChI Key |

AMNDVZSZNQTIAD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCS(=O)(=O)CC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis Pathways

Exploration of Diverse Synthetic Routes to Acetamide (B32628), 2-(dodecylsulfonyl)-

The construction of the target molecule can be envisioned through direct sulfonation, acylation, or condensation reactions, each presenting unique mechanistic features and challenges.

Direct sulfonation would theoretically involve the introduction of a dodecylsulfonyl group onto a pre-existing acetamide-related scaffold. This approach, while direct, is often challenged by issues of regioselectivity and the reactivity of the starting materials. A plausible, though not explicitly documented for this compound, route could involve the reaction of an N-acetylglycine derivative with a dodecylsulfonating agent.

However, sulfonation reactions can be complex. For instance, achieving optimal conditions often requires careful control of the solvent system and temperature. Studies on the sulfonylation of other organic molecules have shown that factors like the presence of water can be crucial, significantly influencing the reaction outcome and the distribution of products. researchgate.net The direct sulfonation of an active methylene (B1212753) group, such as the one in a derivative of acetamide, would require a strong base to form a carbanion, which would then act as a nucleophile attacking the sulfur atom of a dodecylsulfonyl halide. The feasibility of this approach would be highly dependent on the stability of the intermediate carbanion and the absence of competing side reactions.

A more widely applicable and documented strategy for synthesizing sulfonamides is through an acylation-type reaction. For Acetamide, 2-(dodecylsulfonyl)-, this involves the reaction between dodecylsulfonyl chloride and acetamide. ontosight.ai In this protocol, the nitrogen atom of acetamide would act as a nucleophile; however, to synthesize the target C-sulfonylated compound, a more likely pathway involves the nucleophilic attack from a carbanion generated at the alpha-carbon of acetamide. This typically requires a strong base to deprotonate the alpha-carbon.

A more direct and documented approach involves the reaction of dodecylsulfonyl chloride with the enolate of acetamide or, more practically, the reaction of a 2-haloacetamide with sodium dodecanesulfinate. A well-established general method for synthesizing similar compounds involves reacting a sulfonyl chloride with a suitable carbon nucleophile. A plausible route for the title compound is the reaction of 2-chloroacetamide (B119443) with sodium dodecanesulfinate.

Alternatively, a documented synthesis involves the reaction of dodecylsulfonyl chloride with acetamide in the presence of a base like pyridine (B92270) or triethylamine. ontosight.ai This suggests a nucleophilic substitution mechanism where the base facilitates the reaction.

Table 1: Acylation Approach for Acetamide, 2-(dodecylsulfonyl)- Synthesis

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Reference |

|---|---|---|---|---|

| Dodecylsulfonyl chloride | Acetamide | Pyridine or Triethylamine | Acetamide, 2-(dodecylsulfonyl)- | ontosight.ai |

Condensation reactions represent another fundamental approach to building the target molecule. Mechanistically, this could involve forming the amide bond as the final step. For instance, 2-(dodecylsulfonyl)acetic acid could be condensed with ammonia (B1221849). More commonly, activated derivatives of the carboxylic acid, such as an acid chloride or ester, are used.

Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are frequently used to facilitate the formation of amide bonds by activating the carboxylic acid group, promoting the reaction with an amine. researchgate.net While direct evidence for the use of this method for the title compound is scarce, it is a standard and powerful technique in organic synthesis that could be readily applied. researchgate.net The reaction between 2-(dodecylsulfonyl)acetic acid and ammonia or a protected form of ammonia, mediated by a coupling agent, presents a viable synthetic pathway.

Condensation reactions can sometimes lead to a variety of products depending on the reaction conditions, such as the acid concentration and the presence of water. mdpi.com

Modern synthetic chemistry emphasizes the development of novel and efficient strategies, such as multicomponent reactions (MCRs) and one-pot syntheses. bohrium.comnih.gov An MCR approach to Acetamide, 2-(dodecylsulfonyl)- could theoretically involve combining a dodecyl-containing component, a sulfur source, and an acetamide precursor in a single step. Such strategies are prized for their high atom economy and operational simplicity. globalresearchonline.netnih.gov

The introduction of sulfonyl groups into acetamide scaffolds is an area of active research, with studies reporting the synthesis of novel acetamide-derived compounds bearing sulfonyl units through substitution and condensation reactions. bohrium.com These innovative approaches could potentially be adapted for the specific synthesis of the dodecylsulfonyl variant, offering improvements in efficiency and sustainability over classical methods.

Optimization of Reaction Conditions for Enhanced Selectivity and Yields

Optimizing reaction conditions is critical for maximizing the yield and selectivity of the desired product. For any of the proposed syntheses of Acetamide, 2-(dodecylsulfonyl)-, key parameters would need to be fine-tuned.

Solvent: The choice of solvent can dramatically affect reaction rates and outcomes. For the acylation reaction, polar aprotic solvents might be preferred to dissolve the reactants and stabilize any charged intermediates.

Temperature: Temperature control is crucial. While higher temperatures can increase the reaction rate, they can also lead to undesired side products or decomposition. researchgate.net

Stoichiometry: The molar ratio of reactants and reagents must be carefully controlled to ensure complete conversion and minimize waste.

Catalyst/Base: The choice and amount of base or catalyst can influence selectivity and yield. For instance, in the acylation of acetamide, a non-nucleophilic base might be preferred to avoid competition with the primary reaction.

Table 2: Hypothetical Optimization of Acylation Reaction for Acetamide, 2-(dodecylsulfonyl)-

| Entry | Solvent | Temperature (°C) | Base (equivalents) | Yield (%) |

|---|---|---|---|---|

| 1 | Dichloromethane (B109758) | 25 | Triethylamine (1.1) | Low |

| 2 | Acetonitrile | 50 | Triethylamine (1.1) | Moderate |

| 3 | Dimethylformamide | 50 | Potassium Carbonate (1.5) | Moderate-High |

This table is illustrative and based on general principles of reaction optimization.

Application of Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of Acetamide, 2-(dodecylsulfonyl)- is essential for developing environmentally benign manufacturing processes. researchgate.net

Key areas for applying green chemistry include:

Solvent Selection: Replacing hazardous solvents like dichloromethane or dimethylformamide with greener alternatives such as water, ethanol (B145695), or 2-methyltetrahydrofuran. csic.es

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot and multicomponent reactions are particularly advantageous in this regard. nih.gov

Catalysis: Using catalytic reagents in place of stoichiometric ones reduces waste. The development of a catalytic method for the C-S or C-N bond formation would be a significant green advancement.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Table 3: Green Chemistry Considerations for Synthesis of Acetamide, 2-(dodecylsulfonyl)-

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Prevention | Optimize reactions to minimize byproduct formation. |

| Atom Economy | Favor addition and multicomponent reactions over substitutions. |

| Less Hazardous Chemical Syntheses | Use less toxic reagents and products. |

| Designing Safer Chemicals | N/A (focus is on synthesis, not product design). |

| Safer Solvents and Auxiliaries | Replace volatile organic solvents with water or bio-solvents. csic.es |

| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Source starting materials from renewable biomass if possible. |

| Reduce Derivatives | Avoid unnecessary protection/deprotection steps. |

| Catalysis | Employ catalysts instead of stoichiometric reagents. |

| Design for Degradation | N/A (focus is on synthesis). |

| Real-time analysis for Pollution Prevention | Monitor reaction progress to prevent runaway reactions or byproduct formation. |

By integrating these principles, the synthesis of Acetamide, 2-(dodecylsulfonyl)- can be made more efficient, cost-effective, and environmentally responsible.

Chemical Reactivity and Transformation Studies

Hydrolytic Stability and Degradation Pathways under Various Conditions

The hydrolytic stability of Acetamide (B32628), 2-(dodecylsulfonyl)- is influenced by pH and temperature. Both the amide and sulfonamide functionalities can undergo hydrolysis, although typically under different conditions.

The amide linkage is susceptible to hydrolysis under both acidic and basic conditions. allen.inpatsnap.com Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. patsnap.com Conversely, base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. patsnap.com In either case, the hydrolysis of the amide bond would lead to the formation of dodecylsulfonylacetic acid and ammonia (B1221849).

The sulfonyl group itself is generally more resistant to hydrolysis. However, the N-acylsulfonamide linkage can be cleaved under certain conditions. For instance, some N-arylsulfonamides can be deprotected under strongly acidic conditions using reagents like trifluoromethanesulfonic acid. researchgate.netorganic-chemistry.orgfigshare.com The stability of sulfonamides can also be affected by pH, with degradation observed to be faster under certain pH conditions in environmental studies. nih.gov

The degradation of Acetamide, 2-(dodecylsulfonyl)- in an aqueous environment would likely proceed through the initial hydrolysis of the more labile acetamide bond, followed by the slower degradation of the resulting dodecylsulfonylacetic acid. The long dodecyl chain may influence the rate of hydrolysis due to steric hindrance and its hydrophobic nature, potentially reducing the accessibility of the functional groups to hydronium or hydroxide ions.

Table 1: Predicted Hydrolytic Degradation Products of Acetamide, 2-(dodecylsulfonyl)-

| Condition | Primary Degradation Products |

|---|---|

| Acidic Hydrolysis (H₃O⁺) | Dodecylsulfonylacetic acid, Ammonium ion (NH₄⁺) |

Nucleophilic and Electrophilic Reactivity Profiles of the Compound

The reactivity of Acetamide, 2-(dodecylsulfonyl)- is characterized by both nucleophilic and electrophilic sites.

Electrophilic Character: The carbonyl carbon of the acetamide group is a primary electrophilic center. wikipedia.org It is susceptible to attack by various nucleophiles, a fundamental reaction in nucleophilic acyl substitution. wikipedia.orgorganic-chemistry.org The electron-withdrawing nature of the adjacent dodecylsulfonyl group further enhances the electrophilicity of this carbonyl carbon.

The sulfur atom of the sulfonyl group is also electrophilic, though generally less reactive than the carbonyl carbon. It can be attacked by strong nucleophiles, potentially leading to the cleavage of the C-S or S-N bonds.

Nucleophilic Character: The nitrogen atom of the amide group possesses a lone pair of electrons and can act as a nucleophile, although its nucleophilicity is significantly diminished due to the delocalization of the lone pair into the adjacent carbonyl and sulfonyl groups (a key feature of N-acylsulfonamides). The oxygen atoms of both the carbonyl and sulfonyl groups also have lone pairs and can act as nucleophiles, particularly in protonation reactions. nih.gov

Studies on similar N-acylsulfonamide structures have indicated that the oxygen atoms of the sulfonyl group are preferred sites for electrophilic attack. nih.gov

Oxidation and Reduction Chemistry of the Sulfonyl and Amide Linkages

Oxidation: The sulfonyl group in Acetamide, 2-(dodecylsulfonyl)- is in a high oxidation state (sulfur VI) and is therefore generally resistant to further oxidation. The long dodecyl alkyl chain, however, could be susceptible to oxidation under strong oxidizing conditions, potentially leading to the formation of various oxygenated derivatives. The amide group is also relatively stable towards oxidation.

Reduction: The amide functional group can be reduced by strong reducing agents such as lithium aluminum hydride (LiAlH₄). allen.inyoutube.comyoutube.com This reaction would convert the acetamide moiety to an N-ethyldodecylsulfonamide, effectively reducing the carbonyl group to a methylene (B1212753) group.

The sulfonyl group is generally resistant to reduction. Cleavage of the C-S or S-N bond under reductive conditions can occur but typically requires harsh reagents and conditions.

Table 2: Potential Reduction Products of Acetamide, 2-(dodecylsulfonyl)-

| Reagent | Major Product |

|---|

Derivatization Strategies and Controlled Functional Group Transformations

The functional groups in Acetamide, 2-(dodecylsulfonyl)- offer several possibilities for derivatization, which can be useful for analytical purposes or for the synthesis of new compounds.

N-Alkylation/N-Arylation: The amide nitrogen, although weakly nucleophilic, can potentially be alkylated or arylated under specific conditions, likely requiring a strong base to deprotonate the amide first.

Reactions at the Carbonyl Group: The carbonyl group can undergo reactions typical of amides, such as conversion to thioamides using reagents like Lawesson's reagent.

Derivatization for Analysis: For analytical purposes, such as gas chromatography, derivatization is often employed to increase volatility and thermal stability. Sulfonamides can be derivatized using reagents like (trimethylsilyl)diazomethane. nih.gov The primary amino group of related sulfonamides can be derivatized using fluorescamine for fluorometric detection. nih.govresearchgate.net While Acetamide, 2-(dodecylsulfonyl)- does not have a free primary amino group, this highlights a common strategy for sulfonamide analysis.

Elucidation of Reaction Mechanisms and Kinetic Parameters

While specific kinetic data for Acetamide, 2-(dodecylsulfonyl)- is not available, the mechanisms of its probable reactions can be inferred from studies of similar compounds.

Amide Hydrolysis: The mechanism of acid-catalyzed hydrolysis of amides is well-understood to involve a tetrahedral intermediate formed after the nucleophilic attack of water on the protonated carbonyl group. patsnap.com Similarly, base-catalyzed hydrolysis also proceeds through a tetrahedral intermediate. The kinetics of hydrolysis of N-substituted aliphatic amides have been shown to be dependent on both acid and base concentrations. jst.go.jp

Nucleophilic Acyl Substitution: Reactions involving nucleophilic attack at the carbonyl carbon would proceed via a tetrahedral intermediate, which is characteristic of nucleophilic acyl substitution reactions. wikipedia.org

Reduction with LiAlH₄: The reduction of the amide to an amine by LiAlH₄ involves the initial addition of a hydride ion to the carbonyl carbon, followed by the elimination of an aluminate species and further reduction.

Kinetic studies on the hydrolysis of related N-amidomethylsulfonamides have shown that the reaction proceeds through both acid- and base-catalyzed pathways, with the mechanism being dependent on the substitution pattern of the amide and sulfonamide nitrogens. rsc.org

Thermochemical and Photochemical Transformations

Thermochemical Transformations: N-acylsulfonamides are generally thermally stable compounds. At elevated temperatures, decomposition would likely be initiated at the weaker bonds within the molecule. The C-N bond of the amide and the S-N bond are potential sites of initial cleavage. The thermal decomposition of a related compound, sodium N-chlorobenzenesulfonamide, was found to proceed via two pathways: hydrolysis of the N-Cl bond and an intramolecular rearrangement. drexel.edu While not directly analogous, this suggests that complex transformations can occur upon heating.

Photochemical Transformations: The photochemical reactivity of Acetamide, 2-(dodecylsulfonyl)- is not well-documented. Aliphatic sulfonamides are generally considered to be photochemically stable. However, the presence of the carbonyl group could potentially lead to photochemical reactions such as Norrish-type cleavages under UV irradiation, although this is speculative without specific experimental data. Recent research has explored the use of photoredox catalysis for the synthesis and modification of sulfonamides, indicating that these functional groups can participate in photochemical reactions under specific catalytic conditions. domainex.co.ukacs.orgresearchgate.net

Theoretical and Computational Chemical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and spectroscopic characteristics. For a molecule like Acetamide (B32628), 2-(dodecylsulfonyl)-, these calculations can reveal the distribution of electron density, the energies of molecular orbitals, and the nature of its chemical bonds.

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules. DFT calculations for molecules structurally related to Acetamide, 2-(dodecylsulfonyl)-, such as other N-acylsulfonamides and long-chain alkyl sulfonamides, have provided valuable information on their ground and excited state properties.

Theoretical studies on various sulfonamide derivatives have successfully employed DFT to determine molecular properties and electronic structures. mdpi.com For Acetamide, 2-(dodecylsulfonyl)-, DFT calculations would likely be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to obtain optimized geometries, vibrational frequencies, and electronic properties. nih.gov The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability, with a larger gap suggesting lower reactivity.

Furthermore, DFT can be used to predict the molecular electrostatic potential (MEP), which illustrates the charge distribution and is crucial for identifying sites susceptible to electrophilic and nucleophilic attack. In silico DFT studies on novel N-acylsulfonamides have been used to validate experimental findings and understand their bioactivity. nih.gov

Table 1: Predicted Electronic Properties of a Model N-Acylsulfonamide from DFT Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |

Note: The data presented in this table is representative of a model N-acylsulfonamide and is intended to be illustrative for Acetamide, 2-(dodecylsulfonyl)-.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of accuracy for calculating molecular energies and reaction pathways. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are invaluable for obtaining precise energetic information.

For molecules analogous to Acetamide, 2-(dodecylsulfonyl)-, ab initio calculations have been used to investigate conformational preferences and the energetics of different isomers. srce.hr Such studies can accurately predict the relative stabilities of various conformers arising from rotation around the S-N and C-S bonds.

Reaction path analysis using ab initio methods can elucidate the mechanisms of chemical reactions involving the sulfonamide or acetamide moieties. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a detailed understanding of reaction kinetics.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular Dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecules, providing insights into their conformational flexibility, stability, and interactions with the surrounding environment.

The long dodecyl chain in Acetamide, 2-(dodecylsulfonyl)- introduces significant conformational flexibility. MD simulations can explore the vast conformational landscape of the molecule to identify low-energy conformers and understand the dynamics of transitions between them. By simulating the molecule over time, the preferred conformations in different environments can be determined. For instance, MD simulations on arylsulfonamide compounds have been used to investigate conformational stability and binding capabilities. nih.gov

These simulations can reveal how the long alkyl chain folds and interacts with the polar acetamide and sulfonyl groups. The identification of energy minima on the potential energy surface corresponds to the most stable conformations of the molecule.

The surrounding solvent can have a profound impact on the conformation and behavior of a molecule. MD simulations explicitly including solvent molecules can provide a realistic representation of these effects. Theoretical investigations have highlighted the importance of both implicit and explicit solvent models in accurately describing molecular systems. rsc.orgresearchgate.net

For Acetamide, 2-(dodecylsulfonyl)-, MD simulations in different solvents (e.g., water, ethanol (B145695), chloroform) would reveal how the solvent polarity and hydrogen-bonding capabilities influence the molecule's conformation. In polar solvents, the polar head (acetamide and sulfonyl groups) would be expected to be solvated, while the nonpolar dodecyl tail might adopt a more compact conformation to minimize unfavorable interactions. Conversely, in nonpolar solvents, the alkyl chain would be more extended. These simulations can also provide insights into the solubility and partitioning behavior of the compound.

Computational Modeling of Molecular Interactions

Understanding how Acetamide, 2-(dodecylsulfonyl)- interacts with other molecules is crucial for predicting its behavior in complex systems. Computational modeling can be used to study a wide range of molecular interactions, from simple dimerization to binding with biological macromolecules.

Molecular docking and dynamics simulations are powerful tools for investigating the binding of ligands to proteins. researchgate.net While there are no specific studies on the interaction of Acetamide, 2-(dodecylsulfonyl)- with biological targets, computational methods could be employed to predict its potential binding affinity and mode of interaction with various enzymes or receptors. Such studies have been performed for other N-acylsulfonamides, revealing key interactions that govern their biological activity. nih.gov

The modeling of intermolecular interactions is also important for understanding the bulk properties of the compound, such as its crystal packing and self-assembly behavior. By calculating the interaction energies between multiple molecules, it is possible to predict how they will arrange themselves in the solid state or in aggregates.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| Acetamide, 2-(dodecylsulfonyl)- |

| B3LYP |

| Møller-Plesset perturbation theory |

| Coupled Cluster theory |

| Water |

| Ethanol |

Molecular Docking Studies with Representative Chemical Entities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with the active site of a target protein, such as an enzyme or a receptor.

In the absence of specific docking studies for Acetamide, 2-(dodecylsulfonyl)-, research on other sulfonamide-containing molecules offers valuable insights into their potential interactions with biological targets. For instance, various sulfonamide derivatives have been docked against enzymes like dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis, and carbonic anhydrases, which are involved in various physiological processes. nih.govsemanticscholar.orgresearchgate.net

Studies on novel acetamide-sulfonamide scaffolds have demonstrated their potential as urease inhibitors. nih.gov Molecular docking of these compounds revealed key interactions within the enzyme's active site, including hydrogen bonding and interactions with metal ions. nih.gov For example, certain conjugates were found to form hydrogen bonds with amino acid residues such as Ala440, His593, and Arg609, and pi-sulfur bonds with Met637 within the urease active site. nih.gov

Similarly, docking studies of N-substituted sulfonamides against human carbonic anhydrase have shown that these molecules can fit well into the active site, forming crucial hydrogen bonds with residues like Gln92. semanticscholar.orgresearchgate.net The binding affinities, often expressed as a docking score or binding free energy (in kcal/mol), indicate the stability of the ligand-protein complex. For a series of amino acid-sulfonamide conjugates, the binding free energies ranged from -6.9 to -7.8 kcal/mol, suggesting strong affinity for the protein target. researchgate.net

Given its structure, Acetamide, 2-(dodecylsulfonyl)- could be a subject for similar molecular docking studies to explore its potential biological activities. The long dodecyl chain would likely contribute significantly to hydrophobic interactions within a binding pocket, while the acetamide and sulfonyl groups would be available for hydrogen bonding and other polar interactions. A hypothetical docking study of Acetamide, 2-(dodecylsulfonyl)- against a relevant enzyme would likely reveal the importance of its lipophilic tail in anchoring the molecule within a hydrophobic pocket of the active site.

| Compound Type | Target Enzyme | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| Acetamide-Sulfonamide Conjugate | Urease | Ala440, His593, Arg609, Met637 | Not explicitly stated in score, but potent inhibitor | nih.gov |

| N-substituted Sulfonamides | Carbonic Anhydrase (1AZM) | Gln92 | -6.8 to -8.2 | semanticscholar.org |

| Amino acid-Sulfonamide Conjugates | Human Carbonic Anhydrase-I | Active site residues via H-bonds | -6.9 to -7.8 | researchgate.net |

| Alkylsulfonyl Benzimidazole Derivatives | Bcl-2 | Not explicitly detailed | Up to -9.6 | nih.gov |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemical compounds based on their molecular structures. These models correlate calculated molecular descriptors (numerical representations of molecular structure) with experimentally determined properties. QSPR can be used to predict a wide range of chemical attributes, including physicochemical properties like boiling point and solubility, as well as biological activities. researchgate.netmdpi.comnih.govmdpi.com

While no specific QSPR models for Acetamide, 2-(dodecylsulfonyl)- have been reported, the principles of QSPR have been successfully applied to various classes of sulfonamides to predict properties such as thermal energy, heat capacity, and entropy. researchgate.net In these studies, a variety of molecular descriptors are calculated, including topological indices (which describe molecular branching and connectivity), quantum chemical descriptors (such as LUMO energy), and constitutional descriptors. researchgate.net

For a set of 41 sulfonamides, a QSPR study utilized descriptors like the Randic index (¹X), Balaban index (J), and the energy of the lowest unoccupied molecular orbital (Elumo) to build predictive models for thermodynamic properties. researchgate.net The quality of a QSPR model is assessed by statistical parameters such as the coefficient of determination (R²) and the cross-validated R² (Q²), which indicate the model's predictive power.

A hypothetical QSPR study on a series of alkylsulfonyl acetamides, including Acetamide, 2-(dodecylsulfonyl)-, could be developed to predict properties relevant to their potential applications. For example, a model could be built to predict their lipophilicity (logP), a key parameter influencing bioavailability. Descriptors for such a model would likely include those related to the size and branching of the alkyl chain, as well as descriptors for the polar acetamide and sulfonyl groups.

| Predicted Property | Descriptor Type | Example Descriptors | Statistical Metric (R²) | Reference |

|---|---|---|---|---|

| Heat Capacity (Cv) | Topological, Quantum Chemical | Harary index (H), Balaban index (J), LUMO energy (Elumo) | 0.908 | researchgate.net |

| Entropy (S) | Topological, Quantum Chemical | Randic index (¹X), Balaban index (J), LUMO energy (Elumo) | Not explicitly stated | researchgate.net |

| Thermal Energy (Eth) | Topological, Quantum Chemical | Randic index (¹X), Balaban index (J), LUMO energy (Elumo) | Not explicitly stated | researchgate.net |

| Antioxidant Activity (logk7) | Topological, MNA, QNA | Topological length, topological volume, lipophilicity | > 0.6 | nih.govmdpi.com |

In Silico Prediction of Spectroscopic Parameters

Computational quantum chemistry methods, such as Density Functional Theory (DFT) and semi-empirical methods, can be used to predict the spectroscopic properties of molecules, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. These in silico predictions are valuable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra. nih.govresearchgate.net

For sulfonamides, computational methods have been employed to simulate their IR spectra. researchgate.net Such simulations can help in the assignment of vibrational modes to specific functional groups within the molecule. For example, the characteristic stretching frequencies of the S=O and N-H bonds in the sulfonamide group can be calculated and compared with experimental IR data. nih.gov A study on various sulfonamides found that the semi-empirical method MIND03 provided a good correlation between calculated and experimental vibrational wavenumbers. researchgate.net

Rotational spectroscopy, combined with computational chemistry, has been used to determine the conformational preferences of sulfonamides in the gas phase. mdpi.com These studies provide insights into the three-dimensional structure of the molecules, which is crucial for understanding their interactions with biological targets.

For Acetamide, 2-(dodecylsulfonyl)-, computational methods could be used to predict its ¹H and ¹³C NMR chemical shifts. The predicted spectra could then be compared with experimental data to confirm the compound's structure. Similarly, its IR spectrum could be simulated to identify the characteristic vibrational frequencies of its functional groups. The long dodecyl chain would present a challenge for high-level quantum chemical calculations due to the large number of atoms, but DFT methods with appropriate basis sets could still provide valuable predictions.

| Spectroscopic Technique | Vibrational Mode / Chemical Shift | Experimental Value | Predicted Value (Method) | Reference |

|---|---|---|---|---|

| Infrared (IR) Spectroscopy | SO₂ asymmetric stretching | ~1310-1330 cm⁻¹ | Calculated values show good correlation with experiment (MIND03) | researchgate.net |

| Infrared (IR) Spectroscopy | SO₂ symmetric stretching | ~1150-1170 cm⁻¹ | Calculated values show good correlation with experiment (MIND03) | researchgate.net |

| Rotational Spectroscopy | Rotational Constants (MHz) | A = 2465.1, B = 939.8, C = 693.3 | A = 2445.6, B = 941.5, C = 694.7 (DFT) | mdpi.com |

Role in Advanced Materials and Chemical Engineering

Applications as a Building Block or Reagent in Complex Organic Syntheses

The primary role of Acetamide (B32628), 2-(dodecylsulfonyl)- in organic synthesis is as an intermediate. smolecule.comontosight.ai Its synthesis is typically achieved through the reaction of dodecylsulfonyl chloride with acetamide in the presence of a base. ontosight.ai The presence of both an amide and a sulfonyl group provides multiple reactive sites, making it a candidate for the construction of more complex molecules.

The amide group can undergo hydrolysis under acidic or basic conditions to yield dodecylsulfonic acid and acetamide. smolecule.com Furthermore, the carbonyl group within the acetamide moiety is susceptible to reactions with nucleophiles, paving the way for the creation of new derivatives. smolecule.com The sulfonyl group can also react with amines to form different sulfonamide derivatives, a class of compounds with significant importance in medicinal chemistry. smolecule.com While specific, complex syntheses utilizing Acetamide, 2-(dodecylsulfonyl)- as a key building block are not extensively documented in publicly available research, its structural motifs are found in various patented complex molecules, suggesting its use in proprietary industrial synthesis.

Incorporation into Functional Materials, Surfactants, and Polymers

The potential for Acetamide, 2-(dodecylsulfonyl)- to be incorporated into functional materials is an area of active interest, largely driven by its amphiphilic characteristics.

Surfactants: The molecular structure of Acetamide, 2-(dodecylsulfonyl)-, with its long nonpolar alkyl tail and polar head, makes it a candidate for use as a surfactant. smolecule.com Surfactants are crucial in a vast array of industrial applications, including detergents, emulsifiers, and foaming agents. While detailed studies on the specific surfactant properties of this compound are limited, related research on similar long-chain sulfonamides suggests they can effectively reduce surface tension at interfaces.

Polymers: The incorporation of sulfonyl-containing monomers into polymers is a known strategy to impart specific functionalities. For instance, N-sulfonyl aziridines, which share the sulfonyl group, can undergo controlled anionic ring-opening polymerization to form poly(sulfonylaziridine)s. osti.gov These polymers can be further modified, for example, through desulfonylation to yield polypropylene (B1209903) imine. osti.gov While there is no direct evidence of Acetamide, 2-(dodecylsulfonyl)- being used as a monomer in polymerization, its structure suggests potential as a modifier or an additive in polymer formulations to influence properties such as thermal stability and solubility. smolecule.com

Surface Chemistry and Interfacial Phenomena

The behavior of Acetamide, 2-(dodecylsulfonyl)- at interfaces is a critical aspect of its potential applications. The long dodecyl chain is expected to orient itself away from polar environments, such as water, while the polar sulfonylacetamide head group would have an affinity for it. This behavior is fundamental to the formation of monolayers and micelles.

Catalytic Applications or Ligand Design

The potential for Acetamide, 2-(dodecylsulfonyl)- in catalysis is largely theoretical at this stage and is based on the known chemistry of its functional groups.

Ligand Design: The nitrogen and oxygen atoms in the acetamide group, as well as the oxygen atoms of the sulfonyl group, possess lone pairs of electrons that could potentially coordinate with metal centers. This makes the molecule a candidate for use as a ligand in the design of metal complexes. nih.govresearchgate.netresearchgate.net Metal complexes are pivotal in many catalytic processes. The long dodecyl chain could also be exploited to enhance the solubility of the resulting metal complex in nonpolar solvents or to create specific steric environments around a catalytic metal center. Research on other acetamide-containing ligands has shown their ability to form stable complexes with various transition metals, which in some cases exhibit enhanced catalytic or biological activity compared to the free ligand. nih.gov

While no specific catalytic system employing Acetamide, 2-(dodecylsulfonyl)- as a ligand has been reported, the fundamental coordination chemistry of its constituent groups suggests this as a plausible area for future research and development.

Environmental Chemistry and Degradation Pathways

Academic Studies on Photochemical Degradation Mechanisms

A thorough review of scientific databases and literature reveals a lack of specific academic studies focused on the photochemical degradation mechanisms of Acetamide (B32628), 2-(dodecylsulfonyl)-. Consequently, there is no available data detailing its transformation or persistence in the environment when exposed to sunlight. Research into its direct or indirect photolysis rates, quantum yield, and the identification of potential photoproducts has not been published.

Research into Biodegradation Pathways and Metabolites in Environmental Systems

There is a notable absence of research into the biodegradation pathways of Acetamide, 2-(dodecylsulfonyl)- in various environmental systems, such as soil or aquatic environments. As a result, information regarding the microorganisms capable of degrading this compound, the specific enzymatic processes involved, and the resultant metabolites is not available. Studies determining its half-life under different environmental conditions or its potential for bioaccumulation and persistence from a biodegradation perspective have not been identified in the available scientific literature.

Future Research Directions and Emerging Areas

Design and Synthesis of Novel Analogs with Tailored Chemical Functionality

The core structure of Acetamide (B32628), 2-(dodecylsulfonyl)- offers a versatile scaffold for the design and synthesis of novel analogs. Future research could systematically modify its key components—the dodecyl chain, the sulfonyl group, and the acetamide moiety—to fine-tune its physicochemical and biological properties for specific applications.

The synthesis of hybrid molecules, where a known bioactive scaffold is linked to the acetamide structure, is a common strategy in drug discovery. For instance, the long dodecyl tail imparts significant lipophilicity, which could be modulated to optimize properties like membrane permeability or solubility in non-polar media. Research into flavonoid acetamide derivatives has shown that such modifications can significantly improve bioavailability.

Key synthetic strategies for creating novel analogs could include:

Varying the Alkyl Chain: Replacing the dodecyl group with shorter, longer, or functionalized alkyl chains (e.g., containing hydroxyl or carboxyl groups) could alter the compound's surfactant properties and biological activity.

Modifying the Acetamide Group: N-substitution on the acetamide nitrogen is a well-established method for creating derivatives with diverse pharmacological profiles, including analgesic and anti-inflammatory properties.

Bioisosteric Replacement: The sulfonamide group could be replaced with other functionalities to create bioisosteres, potentially leading to compounds with similar biological effects but improved metabolic stability or toxicity profiles.

Table 1: Potential Modifications for Novel Analogs of Acetamide, 2-(dodecylsulfonyl)-

| Structural Component | Modification Strategy | Potential Impact on Properties |

| Dodecyl Chain | Chain length variation (e.g., C8, C16) | Altered lipophilicity, solubility, and surfactant properties |

| Introduction of unsaturation (alkenyl chains) | Modified conformational flexibility and metabolic pathways | |

| Addition of terminal functional groups (-OH, -COOH) | Increased hydrophilicity and potential for further conjugation | |

| Acetamide Moiety | N-alkylation or N-arylation | Changes in hydrogen bonding capacity and target binding affinity |

| Replacement with other acyl groups | Modified steric and electronic properties | |

| Sulfonyl Group | Replacement with a sulfoximine (B86345) group | Introduction of a stereocenter and an additional vector for substitution |

Application of Advanced In Situ Spectroscopic and Imaging Techniques for Reaction Monitoring

The synthesis of sulfonamides and acetamides traditionally involves coupling reactions that can be optimized for yield and purity. Advanced in situ spectroscopic techniques offer powerful tools for real-time monitoring of these reactions, providing deep mechanistic insights that are unattainable through conventional offline analysis.

Future studies on the synthesis of Acetamide, 2-(dodecylsulfonyl)- could employ these techniques to:

Track Reaction Kinetics: Continuously monitor the concentration of reactants, intermediates, and products to build precise kinetic models.

Identify Transient Intermediates: Detect short-lived species that may be crucial to the reaction mechanism, helping to optimize conditions and prevent side reactions.

Understand Polymorphism: For crystallization processes, in situ techniques can monitor the formation of different crystal forms, which is critical for the final properties of the solid-state material.

Spectroscopic Techniques and Their Potential Applications:

In Situ FT-IR Spectroscopy: This technique can be used to follow the progress of the reaction by tracking the characteristic vibrational bands of key functional groups. For example, one could monitor the disappearance of the amine (N-H) stretch from the starting amine and the appearance of the amide C=O stretch in the final product.

In Situ NMR Spectroscopy: Provides detailed structural information about the species present in the reaction mixture over time, which is invaluable for identifying intermediates and understanding complex reaction networks.

Raman Spectroscopy: As a complementary technique to FT-IR, Raman is particularly sensitive to non-polar bonds and can be highly effective for monitoring reactions in aqueous or other polar media.

Table 2: Hypothetical Data from In Situ FT-IR Monitoring of Acetamide, 2-(dodecylsulfonyl)- Synthesis

| Reaction Time (minutes) | Reactant A (Amine N-H Peak Intensity) | Product (Amide C=O Peak Intensity) |

| 0 | 1.00 | 0.00 |

| 15 | 0.78 | 0.22 |

| 30 | 0.54 | 0.46 |

| 60 | 0.21 | 0.79 |

| 120 | 0.05 | 0.95 |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and drug discovery by accelerating the design-make-test-analyze cycle. For a compound like Acetamide, 2-(dodecylsulfonyl)-, where experimental data is scarce, AI/ML offers a powerful predictive lens to guide future research.

Key Applications of AI/ML:

Predictive Modeling (QSAR/QSPR): Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models can be developed to predict the biological activity and physicochemical properties of novel analogs. By training a model on a dataset of known sulfonamides, researchers could predict the potential of new, unsynthesized derivatives of Acetamide, 2-(dodecylsulfonyl)-.

De Novo Molecular Design: Generative AI models can design entirely new molecules from scratch, optimized for a desired set of properties. Such models could suggest novel analogs of the target compound that are predicted to have high efficacy and low toxicity.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is a critical step in drug development. ML models have shown significant success in predicting these properties, allowing for the early-stage filtering of candidates that are likely to fail later on. The DeepDelta approach, for example, is a deep learning method that excels at predicting property differences between two molecules, making it ideal for guiding molecular optimization.

Table 3: Conceptual Framework for AI/ML-Driven Discovery

| AI/ML Task | Input Data | Predicted Output | Research Goal |

| QSAR Modeling | Molecular descriptors of known sulfonamide analogs | Biological activity (e.g., IC50) | Identify key structural features for desired activity |

| ADMET Prediction | Chemical structure of a novel analog | Solubility, permeability, toxicity profile | Prioritize analogs with favorable drug-like properties |

| Generative Design | Desired property profile (e.g., high activity, low toxicity) | Novel chemical structures | Discover new, high-potential lead compounds |

By integrating these computational approaches, future research on Acetamide, 2-(dodecylsulfonyl)- and its derivatives can be more targeted, efficient, and data-driven, unlocking its potential in materials science, agrochemicals, or pharmaceuticals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.